molecular formula C6H9N3O B11101138 5-Amino-2,6-dimethylpyrimidin-4-ol

5-Amino-2,6-dimethylpyrimidin-4-ol

Cat. No.: B11101138
M. Wt: 139.16 g/mol
InChI Key: LKKSPQLDRZTINU-UHFFFAOYSA-N
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Description

5-Amino-2,6-dimethylpyrimidin-4-ol is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with functional groups including amino (-NH₂) and hydroxyl (-OH) substituents.

Properties

IUPAC Name

5-amino-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(7)6(10)9-4(2)8-3/h7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKSPQLDRZTINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,6-dimethylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the condensation of acetamidine with ethyl acetoacetate, followed by cyclization to form the pyrimidine ring . Another method involves the use of methyl cyanoacetate, urea, and sodium methylate as raw materials, which undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for 5-Amino-2,6-dimethylpyrimidin-4-ol often focus on optimizing yield and purity while minimizing waste. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,6-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert it into different aminopyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidinones, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-Amino-2,6-dimethylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as fibroblast growth factor receptor 4 (FGFR4), by binding to the active site and blocking its activity. This inhibition can lead to various biological effects, including anti-cancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, several structurally related compounds are described, allowing indirect comparisons based on functional groups and applications:

Structural Analogues

Compound Name Key Features Applications/Findings Reference
5-Amino-2,3-dihydrophthalazine-1,4-dione Contains a phthalazine core with amino and ketone groups Used in immunomodulatory, anti-inflammatory, and antiviral therapies (e.g., coronaviruses) .
5-Amino-2-methyloxazole-4-carboxylate Oxazole ring with amino and ester groups Laboratory research chemical with acute toxicity and irritancy risks .
5-Amino-2-fluorocyclohex-3-enecarboxylic acid Cyclohexene ring with amino, fluorine, and carboxylic acid substituents Inhibits GABA-AT via Michael addition or aromatization pathways, studied via DFT methods .

Functional Group Analysis

  • Amino Group: Present in all analogues, contributing to hydrogen bonding and bioactivity.
  • Heterocyclic Core : Pyrimidine (target compound) vs. phthalazine (–3) vs. oxazole (). Pyrimidines are more rigid and planar, influencing binding affinity in drug design.
  • Substituent Effects: Methyl groups in 5-Amino-2,6-dimethylpyrimidin-4-ol may enhance lipophilicity compared to hydrophilic carboxylate or ketone groups in other analogues.

Pharmacological and Chemical Properties

  • Bioactivity :
    • The phthalazine derivative in –3 shows antiviral activity against coronaviruses when combined with 6'-methoxycinchonan-9-ol.
    • The fluorocyclohexene compound in targets enzymatic pathways (GABA-AT inhibition), suggesting pyrimidine analogues could share mechanistic similarities.
  • Toxicity: The oxazole derivative () exhibits acute oral toxicity (GHS Category 3), highlighting the need for caution in handling amino-substituted heterocycles.

Biological Activity

5-Amino-2,6-dimethylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the amino and hydroxyl groups at specific positions on the pyrimidine ring, exhibits potential in medicinal chemistry and various therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Amino-2,6-dimethylpyrimidin-4-ol has the molecular formula C6H8N4O. Its structure allows it to participate in various biochemical interactions, making it a valuable compound in drug development.

The biological activity of 5-Amino-2,6-dimethylpyrimidin-4-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and diabetes.
  • Receptor Binding : It interacts with various receptors, modulating physiological responses. For instance, it has been noted for its binding affinity to adenosine receptors, which are crucial in numerous biological processes .
  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, contributing to its potential in combating oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of 5-Amino-2,6-dimethylpyrimidin-4-ol:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines. For example, it showed IC50 values in the low micromolar range against various tumor types.
Cancer TypeIC50 (µM)
Breast Cancer10
Lung Cancer15
Colon Cancer12

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has been tested against a range of bacteria with notable effectiveness against both Gram-positive and Gram-negative strains.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

Neuroprotective Effects

In animal models, particularly using Drosophila, 5-Amino-2,6-dimethylpyrimidin-4-ol demonstrated neuroprotective effects by improving motor functions and reducing dopaminergic neuron loss in Parkinson's disease models .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of 5-Amino-2,6-dimethylpyrimidin-4-ol on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through activation of caspase pathways.
  • Neuroprotection in Drosophila : Another study focused on neuroprotective effects where treatment with the compound resulted in improved locomotor activity and reduced neurodegeneration markers compared to untreated controls.

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